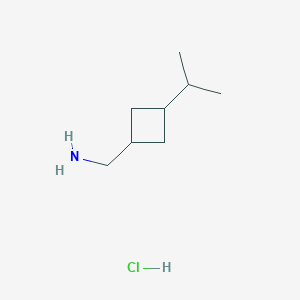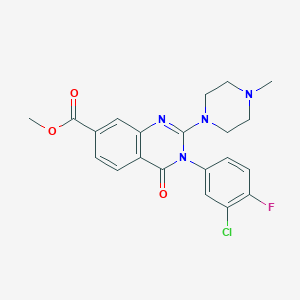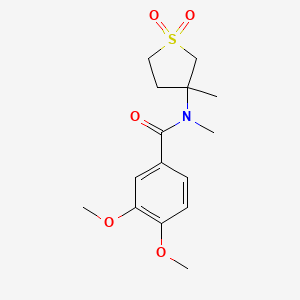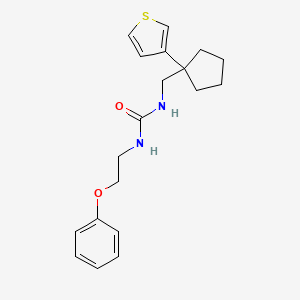![molecular formula C19H30N4O2 B2500244 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-90-0](/img/structure/B2500244.png)
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the dihydropyridazinone family. This compound's unique structure, featuring a cyclopropyl group, a morpholine moiety, and a piperidine core, makes it interesting for various applications in chemical, biological, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, multiple synthetic routes can be employed:
Cyclopropyl Introduction: : A cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazo compounds and a transition metal catalyst.
Morpholine and Piperidine Incorporation: : The morpholine and piperidine moieties are integrated through nucleophilic substitution reactions, where appropriate precursors like halides or sulfonates are used under mild basic conditions.
Dihydropyridazinone Formation: : Finally, the dihydropyridazinone core is formed through cyclization reactions, typically under acidic or neutral conditions.
Industrial Production Methods
Industrially, the production of this compound often relies on optimized synthetic routes that minimize waste and maximize yield. Large-scale production generally involves automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like peroxides or molecular oxygen.
Reduction: : Reduction reactions can be performed using agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon).
Substitution: : It can undergo substitution reactions, particularly on the piperidine and morpholine moieties, using electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Peroxides, oxygen, or hypervalent iodine compounds.
Reduction: : Hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: : Alkyl halides, sulfonates, or other electrophiles in basic or neutral media.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Generation of alcohols or amines.
Substitution: : Introduction of new functional groups such as alkyl, aryl, or heteroaryl moieties.
Scientific Research Applications
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is pivotal in various research areas:
Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its potential as a modulator of biological pathways, particularly in cell signaling.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and catalytic systems.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Proteins, enzymes, and receptors involved in key biological pathways.
Pathways: : Inhibition or activation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
When comparing 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one with similar compounds, its uniqueness lies in:
Structure: : The combination of cyclopropyl, morpholine, and piperidine moieties in a dihydropyridazinone framework.
Reactivity: : Its ability to undergo diverse chemical reactions, offering versatility in synthetic applications.
List of Similar Compounds
6-Cyclopropyl-2-(piperidin-4-ylmethyl)-2,3-dihydropyridazin-3-one
2-(Morpholin-4-yl)-2,3-dihydropyridazin-3-one
6-Cyclopropyl-2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVWTCIMPMAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)
![1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2500168.png)
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)


![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![[(Z)-2-[4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2500181.png)
![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
